molecular formula C7H7LiN2O3 B6222508 lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate CAS No. 2758006-29-8

lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate

カタログ番号 B6222508
CAS番号: 2758006-29-8
分子量: 174.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate, also known as LiMOC, is a lithium-based compound that has been used in various scientific research applications due to its unique properties. LiMOC is a colorless, odorless, and water-soluble compound with a molecular weight of 350.63 g/mol. It has been used in a variety of research applications, such as drug delivery, drug targeting, and drug metabolism. LiMOC has also been studied for its potential to act as a novel therapeutic agent for the treatment of various diseases and disorders.

科学的研究の応用

Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate has been used in a variety of scientific research applications due to its unique properties. It has been studied for its potential to act as a drug delivery system, drug targeting agent, and drug metabolism modulator. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate has also been studied for its potential to act as a novel therapeutic agent for the treatment of various diseases and disorders.

作用機序

The mechanism of action of lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, which may lead to various biochemical and physiological effects. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is believed to interact with enzymes involved in drug metabolism, such as cytochrome P450, which may lead to increased or decreased drug metabolism. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is also believed to interact with proteins involved in drug targeting, such as transferrin, which may lead to increased drug delivery to target tissues.
Biochemical and Physiological Effects
lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate has been studied for its potential to act as a novel therapeutic agent for the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate has also been shown to have neuroprotective and cognitive enhancing effects.

実験室実験の利点と制限

The advantages of using lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate in lab experiments include its water solubility, low toxicity, and low cost. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is also relatively stable and can be easily stored. However, lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is not very soluble in organic solvents, which can limit its use in certain types of experiments.

将来の方向性

Some potential future directions for lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate research include its use as a drug delivery system, drug targeting agent, and drug metabolism modulator. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate could also be studied for its potential to act as a novel therapeutic agent for the treatment of various diseases and disorders. Additionally, further research could be conducted to better understand the mechanism of action of lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate and its biochemical and physiological effects. Finally, lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate could be studied for its potential to act as an alternative to lithium ion batteries and other energy storage devices.

合成法

Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate can be synthesized in a two-step process. The first step involves the reaction of 5-methyl-1,2,4-oxadiazol-3-yl chloride with lithium cyclopropane-1-carboxylate in a solvent such as dichloromethane. This reaction produces the desired product, lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate, in the form of a white solid. The second step involves the purification of the product by recrystallization from a suitable solvent.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base to form 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylic acid. This acid is then reacted with lithium hydroxide to form the final product, lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate.", "Starting Materials": [ "5-methyl-1,2,4-oxadiazole-3-carboxylic acid", "cyclopropanecarbonyl chloride", "base", "lithium hydroxide" ], "Reaction": [ "Step 1: 5-methyl-1,2,4-oxadiazole-3-carboxylic acid is reacted with cyclopropanecarbonyl chloride in the presence of a base to form 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylic acid.", "Step 2: 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylic acid is reacted with lithium hydroxide to form lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate." ] }

CAS番号

2758006-29-8

製品名

lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate

分子式

C7H7LiN2O3

分子量

174.1

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。